molecular formula C21H23N3OS B2882074 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one CAS No. 886915-75-9

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one

Cat. No.: B2882074
CAS No.: 886915-75-9
M. Wt: 365.5
InChI Key: SEGPXPRFKXJDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one ( 886915-75-9) is a chemical compound with the molecular formula C21H23N3OS and a molecular weight of 365.49 g/mol . This benzothiazole and piperazine-containing scaffold is offered for research purposes to investigate its potential in various scientific applications. The core structure of this compound, featuring a benzothiazole moiety, is of significant interest in medicinal chemistry and materials science. Researchers are exploring its use as a building block in synthetic chemistry . The presence of the piperazine ring can contribute to favorable pharmacokinetic properties, making such compounds valuable for pharmacological studies . This product is listed as For Research Use Only and is not intended for diagnostic or therapeutic applications . It is typically available from suppliers in milligram to gram quantities with a purity of 90% or higher . Researchers should handle this material with care in a controlled laboratory environment.

Properties

IUPAC Name

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-15-8-9-18-20(16(15)2)22-21(26-18)24-12-10-23(11-13-24)19(25)14-17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGPXPRFKXJDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . The compound inhibits the enzyme, leading to the disruption of cell wall synthesis and ultimately the death of the bacteria.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Notes Reference
Target : 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one C21H23N3OS ~365.5 4,5-Dimethylbenzothiazole, phenylethanone N/A (structural inference from benzothiazole)
3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one C22H24ClN3O3S2 478.0 Chlorobenzenesulfonyl, propanone chain Potential enzyme inhibition (structural role)
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone C25H26N2O2 386.5 Biphenyl, methoxyphenyl-piperazine Antipsychotic (anti-dopaminergic)
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one (Y511-0633) C25H21ClN2O2 416.9 3-Chlorobenzoyl, diphenylethanone Not disclosed (research compound)
1-{4-[3-(4-Ethoxyphenyl)-triazolo-pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one C24H25N7O2 443.5 Triazolo-pyrimidine, ethoxyphenyl N/A (structural complexity)
1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone C17H21N3O2 299.4 5-Methylisoxazole, phenylethanone N/A (novel synthon)
Key Observations:
  • Core Structure: All compounds share the piperazine-ethanone backbone, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects.
  • Substituent Diversity: The target compound's 4,5-dimethylbenzothiazole group distinguishes it from analogs with phenyl (e.g., Y511-0633), biphenyl (e.g., antipsychotic derivatives ), or heterocyclic (e.g., triazolo-pyrimidine ) substituents. The phenylethanone moiety is conserved in many analogs, suggesting its role in stabilizing receptor binding. Modifications here (e.g., diphenylethanone in Y511-0633) alter steric bulk and electronic properties.

Pharmacological and Functional Comparisons

  • Antipsychotic Activity: Biphenyl-piperazine ethanones (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone) exhibit anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy risk . The target compound’s benzothiazole group may similarly modulate CNS targets but with distinct selectivity.
  • Anticancer Potential: Benzothiazoles (e.g., 2-(4-aminophenyl)benzothiazoles) are reported as antitumor agents . The target compound’s dimethylbenzothiazole could leverage similar mechanisms, though direct evidence is lacking.

Computational and QSAR Insights

  • QSAR Studies: For biphenyl-piperazine ethanones, parameters like QPlogBB (brain/blood partition coefficient) and electron affinity correlate with antidopaminergic activity . Similar modeling could predict the target compound’s CNS penetration.
  • Descriptor-Based Similarity : Analogs with electron-withdrawing groups (e.g., -Cl, -CF3) show enhanced receptor affinity , suggesting that the target’s methyl groups may favor hydrophobic interactions.

Biological Activity

The compound 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one , often referred to as a benzothiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure

The compound features a benzothiazole ring fused with a piperazine moiety , contributing to its diverse biological properties. The structural formula can be denoted as follows:

C16H21N3OS\text{C}_{16}\text{H}_{21}\text{N}_{3}\text{OS}

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 4,5-dimethyl-2-aminobenzothiazole with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate, often conducted in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative pathogens. In vitro studies have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.015 μg/mL against Streptococcus pneumoniae and 0.25 μg/mL against Staphylococcus aureus .

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study involving similar benzothiazole derivatives showed that they could inhibit cell proliferation in several cancer cell lines (e.g., A431, A549) with IC50 values ranging from 1.35 to 2.18 μM . The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting the compound's potential as an anti-tumor agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The benzothiazole ring is known to modulate enzyme activity and receptor interactions, which can inhibit key cellular pathways involved in disease progression.

Study 1: Antitubercular Activity

A recent study synthesized a series of benzothiazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. Among the tested compounds, one derivative exhibited an IC90 of 40.32 μM, demonstrating moderate effectiveness against the bacteria while showing low cytotoxicity on human embryonic kidney cells .

Study 2: Anticancer Evaluation

Another investigation focused on the anticancer potential of benzothiazole derivatives, including our compound of interest. The study reported that certain derivatives significantly inhibited IL-6 and TNF-α activity and reduced cell migration in cancer models. These findings suggest that modifications to the benzothiazole structure can enhance therapeutic efficacy against cancer .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μM)
Compound ABenzothiazole derivativeAntimicrobial0.015
Compound BBenzothiazole derivativeAnticancer1.35
Compound CBenzothiazole derivativeAntitubercular40.32

This table illustrates the varying biological activities among different benzothiazole derivatives, emphasizing the importance of structural modifications in enhancing therapeutic properties.

Q & A

Q. What are the standard synthetic routes for 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one, and what key reaction conditions are required for optimal yield?

Methodological Answer: The synthesis typically involves multi-step protocols starting from commercially available precursors. A common approach includes:

  • Step 1: Condensation of 4,5-dimethyl-1,3-benzothiazole-2-amine with piperazine derivatives under inert atmospheres to prevent oxidation .
  • Step 2: Subsequent acetylation or alkylation reactions to introduce the phenylethanone moiety. For example, coupling with 2-bromoacetophenone in the presence of potassium carbonate in ethanol or dichloromethane .
  • Critical Conditions:
    • Temperature control (e.g., reflux at 70–80°C for 12–24 hours).
    • Solvent selection (e.g., ethanol for nucleophilic substitution, dichloromethane for acid-sensitive intermediates).
    • Purification via silica gel chromatography using gradients of ethyl acetate/petroleum ether .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying the benzothiazole, piperazine, and phenylethanone moieties. Aromatic proton signals in the δ 7.2–8.1 ppm range confirm phenyl group integration, while piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) can assess purity (>95%) and detect impurities from incomplete reactions .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the benzothiazole-piperazine scaffold .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported synthetic yields when varying solvent systems or catalysts?

Methodological Answer:

  • Systematic Solvent Screening: Compare polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents under identical temperatures and molar ratios. For example, ethanol may enhance nucleophilicity in SN2 reactions but could reduce solubility for bulky intermediates .
  • Catalyst Optimization: Test bases like potassium carbonate (K₂CO₃) vs. triethylamine (TEA) in coupling steps. K₂CO₃ in ethanol may improve yields by minimizing side reactions compared to TEA in dichloromethane .
  • Design of Experiments (DoE): Use factorial designs to evaluate interactions between solvent polarity, temperature, and catalyst loading. Statistical tools (e.g., ANOVA) can identify dominant factors affecting yield discrepancies .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, and how should control experiments be structured to validate target specificity?

Methodological Answer:

  • Enzyme Inhibition Assays: For kinase or receptor targets, use fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) with recombinant proteins. Include controls:
    • Positive Control: A known inhibitor (e.g., staurosporine for kinases).
    • Negative Control: Vehicle (DMSO) and scrambled compound analogs .
  • Cell-Based Viability Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays. Normalize results to untreated cells and validate cytotoxicity via lactate dehydrogenase (LDH) release assays .
  • Off-Target Profiling: Utilize kinome-wide screening panels (e.g., Eurofins KinaseProfiler™) to assess selectivity and minimize false positives .

Q. What strategies can be employed to elucidate the interaction mechanisms between this compound and its biological targets using computational and experimental approaches?

Methodological Answer:

  • Molecular Docking: Perform docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PI3Kγ or serotonin receptors). Prioritize binding poses with low RMSD values (<2.0 Å) and validate with molecular dynamics (MD) simulations .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to quantify affinity (KD). Immobilize the target protein on a CM5 chip and inject compound dilutions (1 nM–10 μM) .
  • Site-Directed Mutagenesis: Engineer key residue mutations (e.g., Asp86Ala in ATP-binding pockets) to confirm critical interactions. Compare mutant vs. wild-type activity in enzymatic assays .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from peer-reviewed studies and apply statistical tools (e.g., funnel plots) to detect publication bias. Use standardized IC50 normalization protocols to reconcile variability .
  • Reproducibility Checks: Replicate key experiments under identical conditions (e.g., cell line passage number, serum concentration). Cross-validate with orthogonal assays (e.g., Western blotting for protein expression alongside viability assays) .
  • Structural Analog Comparisons: Benchmark activity against structurally similar compounds (e.g., variations in benzothiazole substituents) to identify pharmacophore requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.